

2-Aminobenzothiazole: A Comprehensive Technical Guide to its Fundamental Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzothiazole is a privileged heterocyclic scaffold that has garnered substantial attention in medicinal chemistry and materials science. This technical guide provides an indepth exploration of the core fundamental properties of **2-aminobenzothiazole**, including its physicochemical characteristics, synthesis, reactivity, and significant biological activities. Detailed experimental protocols for its synthesis and spectroscopic analysis are provided, alongside visualizations of key signaling pathways in which its derivatives have shown significant activity. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Physicochemical Properties

2-Aminobenzothiazole is an off-white to white crystalline powder at room temperature.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position.[2] This arrangement confers a unique set of physicochemical properties that are pivotal to its chemical behavior and biological interactions. A summary of these properties is presented in the table below.



Property	Value	References
Molecular Formula	C7H6N2S	[3][4]
Molar Mass	150.20 g/mol	[3][4]
Melting Point	126–129 °C	[3][5][6]
Boiling Point	Decomposes	[7]
рКа	4.48 (of the conjugate acid)	[8]
Solubility		
Water: Very slightly soluble (<0.1 g/100 mL at 19 °C)	[1][5][8]	
Alcohol: Freely soluble	[5]	
Chloroform: Freely soluble	[5]	
Diethyl Ether: Freely soluble	[5]	_
Concentrated Acid: Soluble	[5]	
Appearance	Odorless gray to white powder	[1]

Synthesis of 2-Aminobenzothiazole

The synthesis of the **2-aminobenzothiazole** core is a fundamental step in the development of its derivatives. Several methods have been established, with the Hugerschoff reaction being a classical approach and solid-phase synthesis offering a modern alternative for library generation.[9][10]

Hugerschoff Reaction

The Hugerschoff reaction involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent, typically chloroform or acetic acid.[9]

Experimental Protocol:



- Preparation of Arylthiourea: An appropriate aniline is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) to form the corresponding arylthiourea.
- Cyclization: The arylthiourea is dissolved in chloroform or glacial acetic acid.
- A solution of bromine in the same solvent is added dropwise to the arylthiourea solution with stirring at a controlled temperature (often at or below room temperature).
- The reaction mixture is stirred until the completion of the reaction, which is often indicated by a change in color.
- The product, **2-aminobenzothiazole** hydrobromide, precipitates and is collected by filtration.
- Neutralization: The hydrobromide salt is then neutralized with a base, such as ammonium hydroxide, to yield the free **2-aminobenzothiazole**.
- The final product is purified by recrystallization, typically from ethanol.

Solid-Phase Synthesis

Solid-phase synthesis provides an efficient method for generating libraries of **2- aminobenzothiazole** derivatives for high-throughput screening.[11][12] A common strategy employs a resin-bound acyl-isothiocyanate.[11]

Experimental Protocol:[11]

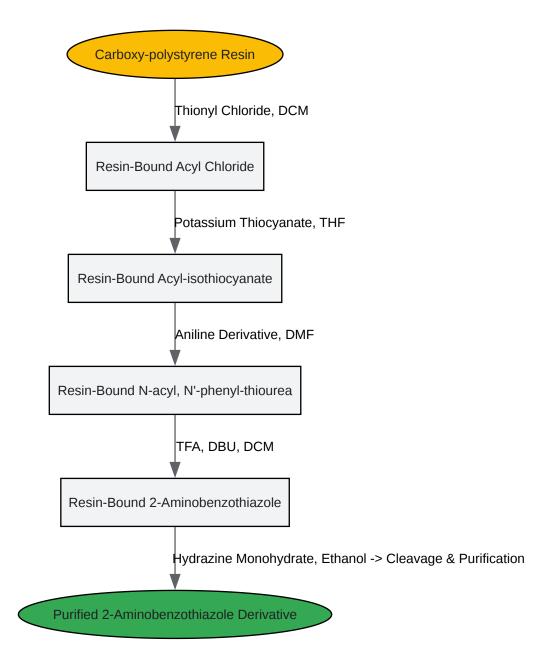
- Preparation of Resin-Bound Acyl-isothiocyanate:
 - Swell carboxy-polystyrene resin in dichloromethane (DCM).
 - Treat the resin with a solution of thionyl chloride in DCM to form the resin-bound acyl chloride.
 - Wash the resin thoroughly with DCM.
 - Treat the acyl chloride resin with potassium thiocyanate in tetrahydrofuran (THF) to yield the resin-bound acyl-isothiocyanate.



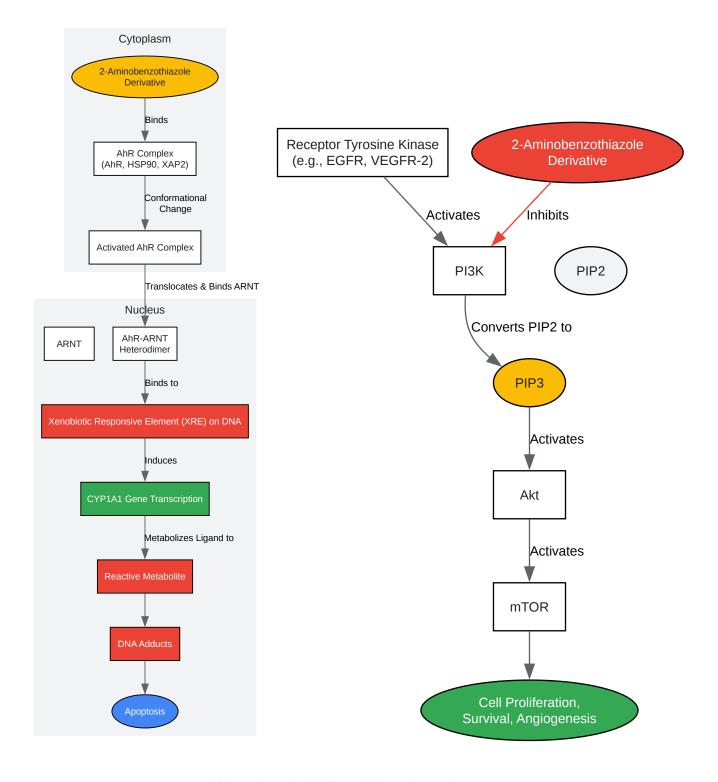
- Wash the resin with THF and DCM and dry under vacuum.
- Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas:
 - Swell the acyl-isothiocyanate resin in dimethylformamide (DMF).
 - Add a solution of the desired aniline derivative in DMF to the resin.
 - Agitate the mixture at room temperature.
 - Wash the resin with DMF and DCM.
- Cyclization to Form the Benzothiazole Scaffold:
 - Treat the resin-bound thiourea with a solution of trifluoroacetic acid (TFA) and 1,8diazabicycloundec-7-ene (DBU) in DCM.
 - Agitate the mixture at room temperature.
 - Wash the resin with DCM.
- Cleavage to Obtain the Final Product:
 - Treat the resin with a solution of hydrazine monohydrate in ethanol.
 - Agitate the mixture.
 - Filter the resin and collect the filtrate containing the 2-aminobenzothiazole product.
 - Evaporate the solvent to obtain the crude product, which can be further purified by chromatography.

Workflow for Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries









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